

Application Notes and Protocols for Commercially Available Porcine PHI-27 Peptide

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Compound of Interest

Compound Name: PHI-27 (porcine)

Cat. No.: B1591597

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcine Peptide Histidine Isoleucine (PHI-27) is a 27-amino acid peptide originally isolated from porcine upper intestinal tissue.^{[1][2]} It belongs to the glucagon-secretin family of peptides, which includes vasoactive intestinal peptide (VIP), secretin, and glucagon.^{[1][2]} Porcine PHI-27 exhibits significant sequence homology with VIP and shares several of its biological activities. This document provides detailed application notes and experimental protocols for the use of commercially available porcine PHI-27 in research and drug development.

Commercial Availability

Porcine PHI-27 is available from various commercial suppliers in lyophilized powder form. The purity and formulation may vary between suppliers, and it is crucial to obtain a certificate of analysis for each batch.

Supplier	Product Name	Purity	Formulation	CAS Number
Shanghai Nianxing Industrial Co., Ltd	PHI-27porcine	≥85.0%	Lyophilized Powder	80458-29-3
Nanjing Peptide Biotech Ltd.	φ, PORCINE	≥98.0%	Lyophilized Powder	80458-29-3
Dayang Chem (Hangzhou) Co., Ltd.	PHI, PORCINE	≥98.0%	Lyophilized Powder	80458-29-3
MedchemExpress	PHI-27 (porcine)	>98%	Lyophilized Powder	80458-29-3

Table 1: Commercially Available Porcine PHI-27 Peptides. This table summarizes the availability of porcine PHI-27 from various suppliers, including purity and formulation details.[3]

Biological Activity

Porcine PHI-27 is known to exert its biological effects through interaction with G protein-coupled receptors, primarily the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2). Activation of these receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

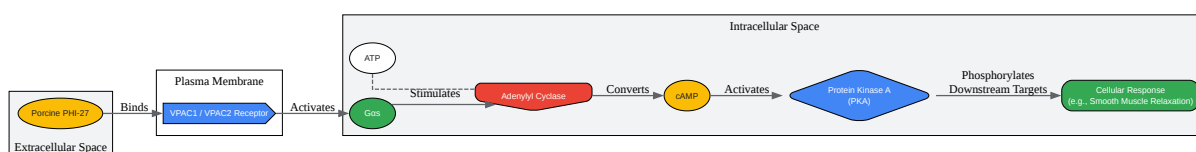
Key reported biological activities of porcine PHI-27 include:

- **Prolactin Release:** PHI-27 has been shown to stimulate the release of prolactin from cultured rat pituitary cells in a dose-dependent manner. The minimum effective dose was reported to be 10^{-7} M.
- **Smooth Muscle Relaxation:** As a member of the VIP/secretin family, PHI-27 is expected to induce relaxation of smooth muscles, particularly in the gastrointestinal and respiratory tracts.

- **Neurotransmitter/Neuromodulator Role:** The presence of PHI-27 in the hypothalamus suggests a potential role as a neurotransmitter or neuromodulator in the central nervous system.

Signaling Pathway

The primary signaling pathway for porcine PHI-27 involves the activation of VPAC1 and VPAC2 receptors, which are coupled to the G α s subunit of heterotrimeric G proteins. This activation stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP. The increased intracellular cAMP concentration then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.



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Figure 1: PHI-27 Signaling Pathway. This diagram illustrates the activation of VPAC receptors by porcine PHI-27, leading to the production of cAMP and subsequent cellular responses.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of porcine PHI-27.

Receptor Binding Assay

This protocol is designed to determine the binding affinity of porcine PHI-27 to its receptors (VPAC1 and VPAC2) expressed in a suitable cell line (e.g., CHO or HEK293 cells stably

expressing the receptor). A competitive binding assay using a radiolabeled ligand (e.g., [125I]-VIP) is described.

Materials:

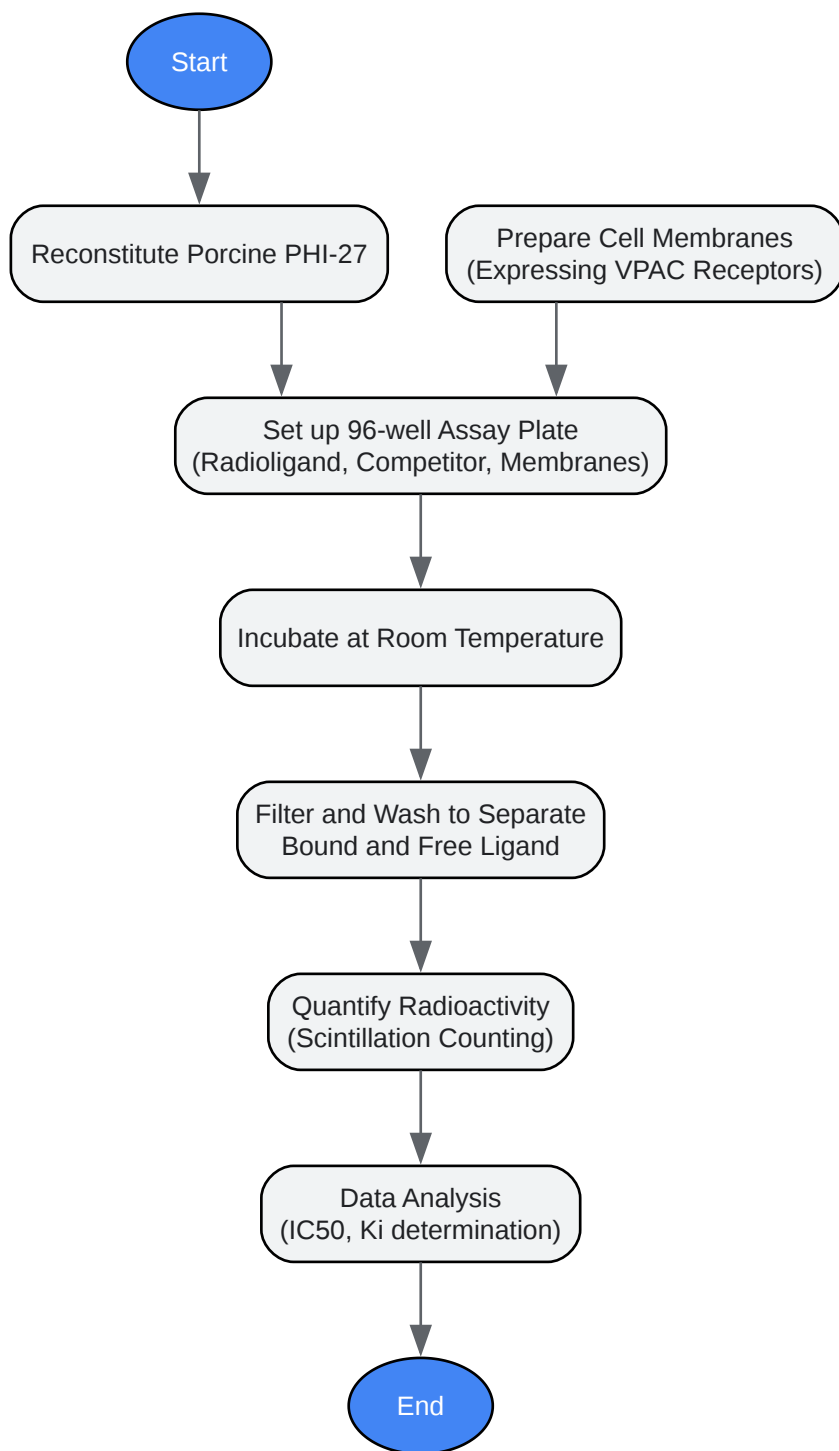
- Porcine PHI-27 (lyophilized)
- [125I]-VIP (radiolabeled ligand)
- Cell line expressing VPAC1 or VPAC2 receptors
- Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5% BSA
- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂
- Non-specific binding control: High concentration of unlabeled VIP (e.g., 1 μM)
- 96-well filter plates (e.g., Millipore Multiscreen)
- Scintillation counter and scintillation fluid

Procedure:

- Peptide Reconstitution: Reconstitute lyophilized porcine PHI-27 in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C.
- Cell Membrane Preparation:
 - Culture cells expressing the receptor of interest to confluency.
 - Harvest cells and centrifuge.
 - Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
 - Centrifuge the homogenate at low speed to remove nuclei and debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.

- Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
- Assay Setup:
 - In a 96-well plate, add in the following order:
 - 25 μ L of Binding Buffer (for total binding) or 25 μ L of non-specific binding control (1 μ M unlabeled VIP).
 - 25 μ L of serially diluted porcine PHI-27 (or unlabeled VIP for standard curve).
 - 25 μ L of [125 I]-VIP (at a final concentration close to its K_d).
 - 25 μ L of cell membrane preparation (typically 10-50 μ g of protein per well).
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
- Filtration:
 - Transfer the contents of the assay plate to a pre-wetted filter plate.
 - Rapidly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
- Quantification:
 - Dry the filter plate.
 - Add scintillation fluid to each well.
 - Count the radioactivity in a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC₅₀ value from the competition curve and calculate the K_i value using the Cheng-Prusoff equation.



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Figure 2: Receptor Binding Assay Workflow. This diagram outlines the key steps involved in a competitive receptor binding assay for porcine PHI-27.

Adenylyl Cyclase Activation Assay

This protocol measures the ability of porcine PHI-27 to stimulate adenylyl cyclase activity in cell membranes, leading to the production of cAMP.

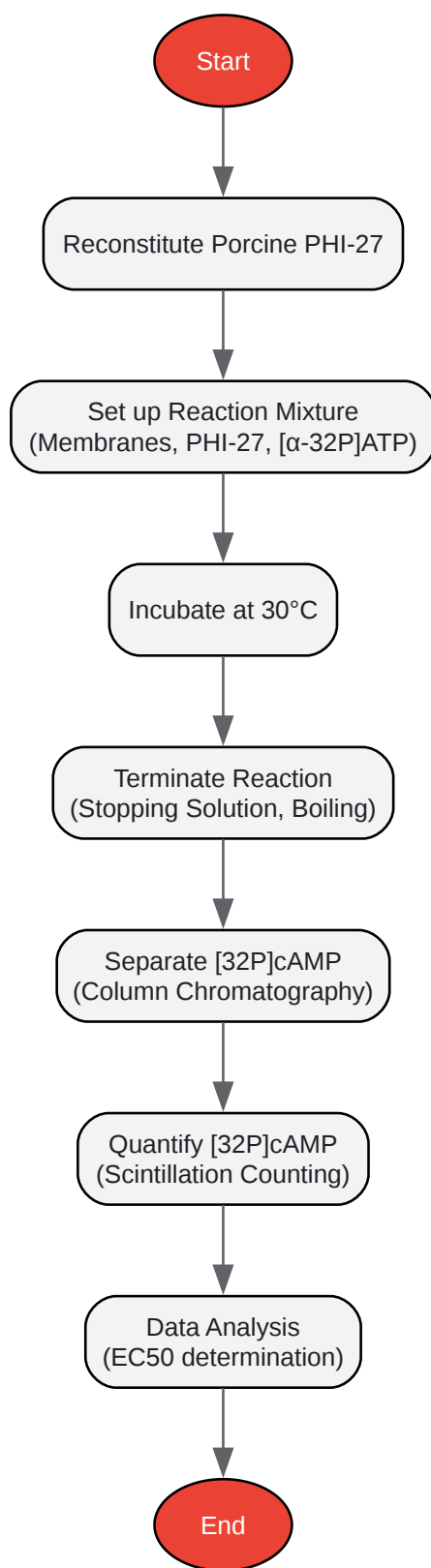
Materials:

- Porcine PHI-27 (lyophilized)
- Cell membranes expressing VPAC receptors (prepared as in the receptor binding assay)
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, 10 mM phosphocreatine, 50 U/mL creatine phosphokinase, 0.1 mM GTP, 1 mM IBMX (a phosphodiesterase inhibitor)
- [α -³²P]ATP (radiolabeled substrate)
- Stopping Solution: 2% SDS, 45 mM ATP, 1.3 mM cAMP
- Dowex and Alumina columns for cAMP separation
- Scintillation counter and scintillation fluid

Procedure:

- Peptide Reconstitution: Prepare a stock solution of porcine PHI-27 as described previously.
- Assay Setup:
 - In a microcentrifuge tube, add:
 - 10 μ L of serially diluted porcine PHI-27.
 - 20 μ L of cell membrane preparation (20-50 μ g protein).

- 20 μ L of Assay Buffer containing $[\alpha\text{-}^{32}\text{P}]\text{ATP}$.
- Reaction: Incubate the reaction mixture at 30°C for 10-20 minutes.
- Termination: Stop the reaction by adding 100 μ L of Stopping Solution and boiling for 3 minutes.
- cAMP Separation:
 - Separate the newly synthesized $[\text{32P}]\text{cAMP}$ from unreacted $[\alpha\text{-}^{32}\text{P}]\text{ATP}$ using sequential Dowex and Alumina column chromatography.
- Quantification:
 - Elute the $[\text{32P}]\text{cAMP}$ from the Alumina column.
 - Add scintillation fluid and count the radioactivity in a scintillation counter.
- Data Analysis:
 - Calculate the amount of cAMP produced per mg of membrane protein.
 - Plot the adenylyl cyclase activity against the logarithm of the porcine PHI-27 concentration to determine the EC50 value.



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Figure 3: Adenylyl Cyclase Assay Workflow. This diagram shows the steps for measuring the activation of adenylyl cyclase by porcine PHI-27.

Intracellular cAMP Accumulation Assay (Cell-Based)

This is a more direct functional assay that measures the accumulation of cAMP in whole cells in response to porcine PHI-27 stimulation. This can be performed using various commercially available kits (e.g., HTRF, ELISA, or luciferase-based biosensors).

Materials:

- Porcine PHI-27 (lyophilized)
- Cells expressing VPAC receptors
- Cell culture medium
- Stimulation Buffer (e.g., HBSS with 1 mM IBMX)
- cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
- Plate reader compatible with the chosen assay format

Procedure:

- Cell Seeding: Seed cells expressing the receptor of interest into a 96-well or 384-well plate and culture overnight.
- Peptide Preparation: Prepare serial dilutions of porcine PHI-27 in Stimulation Buffer.
- Cell Stimulation:
 - Remove the culture medium from the cells.
 - Add the diluted porcine PHI-27 to the cells.
 - Incubate at 37°C for 15-30 minutes.
- Cell Lysis and Detection:

- Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.
- Data Analysis:
 - Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.
 - Generate a standard curve using the cAMP standards provided in the kit.
 - Calculate the concentration of cAMP in each sample.
 - Plot the cAMP concentration against the logarithm of the porcine PHI-27 concentration to determine the EC50 value.

Smooth Muscle Relaxation Assay (Ex Vivo)

This protocol assesses the relaxant effect of porcine PHI-27 on isolated smooth muscle tissue, such as porcine trachea or ileum.

Materials:

- Porcine PHI-27 (lyophilized)
- Freshly isolated porcine smooth muscle tissue (e.g., trachea, ileum)
- Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose), gassed with 95% O₂ / 5% CO₂.
- Contractile agent (e.g., carbachol, histamine)
- Organ bath system with force transducer and data acquisition system

Procedure:

- Tissue Preparation:
 - Dissect the smooth muscle tissue into strips or rings.

- Mount the tissue in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.
- Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
- Pre-contraction:
 - Induce a submaximal, stable contraction of the tissue using a contractile agent (e.g., 1 μM carbachol).
- PHI-27 Application:
 - Once a stable contraction is achieved, add cumulative concentrations of porcine PHI-27 to the organ bath.
 - Record the relaxation response after each addition.
- Data Analysis:
 - Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.
 - Plot the percentage of relaxation against the logarithm of the porcine PHI-27 concentration to determine the EC₅₀ value.

Troubleshooting

- Low Signal in Assays: Ensure the peptide is properly reconstituted and stored. Verify the activity of the cell line or membrane preparation. Optimize assay conditions such as incubation time and temperature.
- High Non-specific Binding: Increase the number of washes in the receptor binding assay. Use a higher concentration of the non-specific binding control. Optimize the amount of membrane protein used.
- Variability between Experiments: Use consistent cell passage numbers. Ensure accurate pipetting and serial dilutions. Prepare fresh buffers for each experiment.

Conclusion

Porcine PHI-27 is a valuable tool for studying the physiology and pharmacology of the VIP/secretin family of peptides and their receptors. The protocols provided here offer a framework for characterizing the binding and functional activity of this peptide. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

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